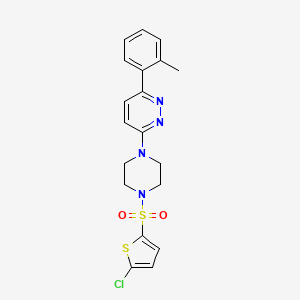
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
描述
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine, also known as CTOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTOP is a selective antagonist of the mu-opioid receptor, which is a protein that is involved in the regulation of pain and reward pathways in the brain. In
作用机制
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine acts as a selective antagonist of the mu-opioid receptor, which is a protein that is involved in the regulation of pain and reward pathways in the brain. By binding to the mu-opioid receptor, 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine blocks the binding of endogenous opioids such as endorphins, which are natural painkillers produced by the body. This leads to a reduction in the analgesic effects of opioids, which can help to prevent addiction and dependence.
Biochemical and Physiological Effects
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been shown to have several biochemical and physiological effects. In animal studies, 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been shown to reduce the analgesic effects of opioids, which can help to prevent addiction and dependence. 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has also been shown to reduce the rewarding effects of opioids, which can help to prevent relapse in individuals who have undergone addiction treatment. Additionally, 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been shown to have anti-inflammatory effects, which can help to reduce pain and inflammation in various conditions.
实验室实验的优点和局限性
One of the advantages of using 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine in lab experiments is its high selectivity for the mu-opioid receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological processes. Additionally, 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been shown to have minimal side effects, which makes it a safe and reliable tool for scientific research. However, one of the limitations of using 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is its high cost, which can make it difficult for some researchers to obtain.
未来方向
There are several future directions for research involving 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine. One area of interest is the development of novel compounds that target the mu-opioid receptor with even greater selectivity and potency. Additionally, researchers are investigating the potential of 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine and other mu-opioid receptor antagonists in the treatment of addiction and other neurological disorders. Finally, there is ongoing research into the biochemical and physiological effects of 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine, which may lead to new insights into the role of the mu-opioid receptor in health and disease.
Conclusion
In conclusion, 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a selective antagonist of the mu-opioid receptor, which is a protein that is involved in the regulation of pain and reward pathways in the brain. 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been used in various studies to investigate the role of the mu-opioid receptor in pain perception, addiction, and other physiological processes. While 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has several advantages for lab experiments, such as its high selectivity and minimal side effects, it also has some limitations, such as its high cost. Nonetheless, ongoing research into 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine and other mu-opioid receptor antagonists may lead to new insights into the role of this receptor in health and disease.
科学研究应用
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been extensively studied for its potential applications in scientific research, particularly in the field of pain management. 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been shown to be a highly selective antagonist of the mu-opioid receptor, which is a protein that is involved in the regulation of pain and reward pathways in the brain. 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been used in various studies to investigate the role of the mu-opioid receptor in pain perception, addiction, and other physiological processes.
属性
IUPAC Name |
3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S2/c1-14-4-2-3-5-15(14)16-6-8-18(22-21-16)23-10-12-24(13-11-23)28(25,26)19-9-7-17(20)27-19/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUAFKXEEVZXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-4-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397392.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397400.png)

![N-(4-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397420.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3397424.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3397429.png)
![6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3397436.png)
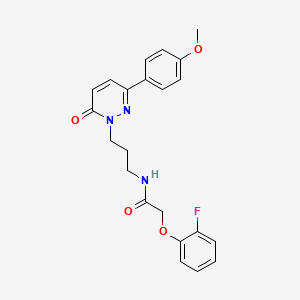

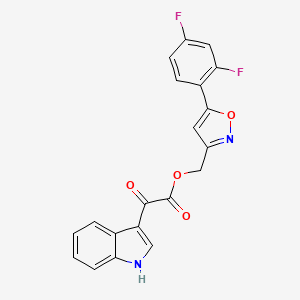
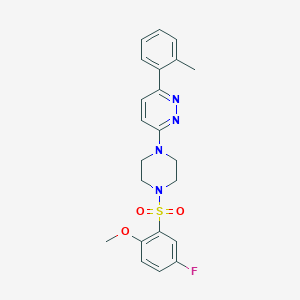
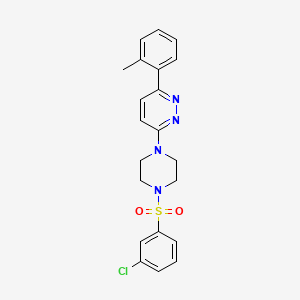

![(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B3397485.png)